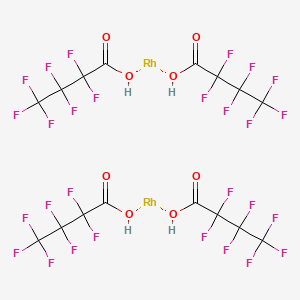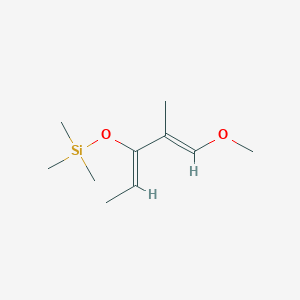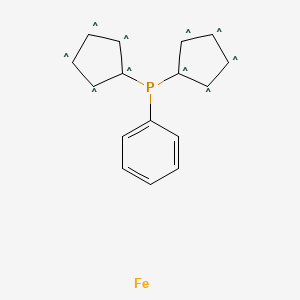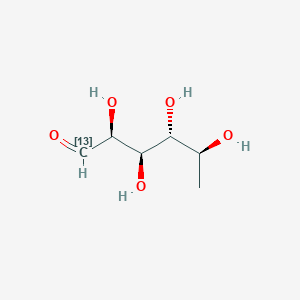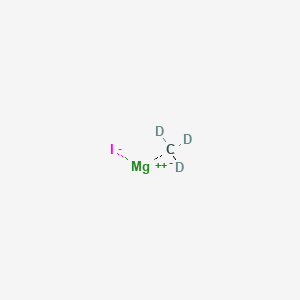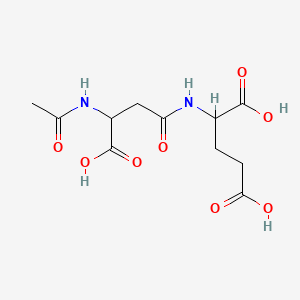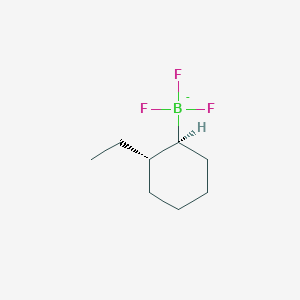
1S,2S)-2-ethylcyclohexyltrifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-ethylcyclohexyltrifluoroborate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroborate group attached to a cyclohexane ring, which is further substituted with an ethyl group. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethylcyclohexyltrifluoroborate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with an ethyl group at the 2-position.
Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced through a reaction with a suitable boron reagent, such as potassium trifluoroborate. This step often requires the use of a catalyst and specific reaction conditions to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (this compound.
Industrial Production Methods
In an industrial setting, the production of (this compound may involve large-scale reactions using flow chemistry techniques. These methods allow for continuous production and improved efficiency compared to traditional batch processes. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
(1S,2S)-2-ethylcyclohexyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
(1S,2S)-2-ethylcyclohexyltrifluoroborate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (1S,2S)-2-ethylcyclohexyltrifluoroborate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S,2S)-2-ethylcyclohexylboronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
(1S,2S)-2-ethylcyclohexylboronate ester: Contains a boronate ester group, which has different reactivity compared to the trifluoroborate group.
(1S,2S)-2-ethylcyclohexylborane: Features a borane group, which is less stable and more reactive than the trifluoroborate group.
Uniqueness
(1S,2S)-2-ethylcyclohexyltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C8H15BF3- |
|---|---|
分子量 |
179.01 g/mol |
IUPAC 名称 |
[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h7-8H,2-6H2,1H3/q-1/t7-,8-/m0/s1 |
InChI 键 |
ZLDZBOZDDCLLPA-YUMQZZPRSA-N |
手性 SMILES |
[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F |
规范 SMILES |
[B-](C1CCCCC1CC)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




